Cy5.5 di et

Description

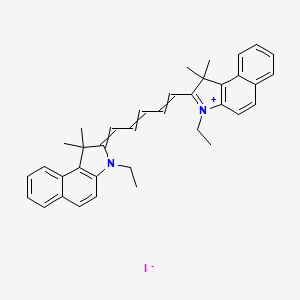

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C37H39IN2 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

3-ethyl-2-[5-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;iodide |

InChI |

InChI=1S/C37H39N2.HI/c1-7-38-30-24-22-26-16-12-14-18-28(26)34(30)36(3,4)32(38)20-10-9-11-21-33-37(5,6)35-29-19-15-13-17-27(29)23-25-31(35)39(33)8-2;/h9-25H,7-8H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

OWTYGBITWKMVQZ-UHFFFAOYSA-M |

Canonical SMILES |

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cy5.5 Di Et

Synthesis of the Core Cy5.5 Chromophore Structure

The chemical compound Cy5.5 di et, systematically named 3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide, belongs to the cyanine (B1664457) dye family. ontosight.ai Its core structure is characterized by two benzo[e]indole heterocyclic bases joined by a pentamethine chain. ontosight.ainih.gov The synthesis of this core chromophore follows general principles established for cyanine dyes.

The process typically begins with the synthesis of the requisite substituted benzo[e]indole precursors. These precursors undergo N-alkylation to introduce the ethyl groups at the nitrogen atoms, forming quaternized indolinium salts. For instance, syntheses of similar Cy5 analogues have utilized N-alkylation of 2,3,3-trimethyl-3H-indole with agents like 1-bromopropane (B46711) or 3-iodopropyl acetate (B1210297). nih.govmontana.edu

The subsequent and crucial step is the condensation reaction. Two equivalents of the N-alkylated benzo[e]indolium (B1264472) salt, or one equivalent each of two different salts for an asymmetrical dye, are reacted with a source for the polymethine bridge. For a pentamethine chain, a common reagent is malonaldehyde dianilide hydrochloride or a similar derivative. nih.govgoogle.com This condensation reaction, often carried out in the presence of a base like triethylamine (B128534) and a dehydrating agent like acetic anhydride, links the two heterocyclic moieties to form the final Cy5.5 chromophore. google.com The delocalized positive charge across the chromophore is balanced by a counterion, which is iodide in the case of this compound. ontosight.ai

| Compound Properties: this compound | |

| Systematic Name | 3-Ethyl-2-(5-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide ontosight.ai |

| Molecular Formula | C37H39IN2 okeanos.com.cn |

| Molecular Weight | 638.62 g/mol okeanos.com.cn |

| Core Structure | Benzo[e]indole ontosight.ai |

| Excitation Wavelength (approx.) | 675 nm ontosight.ai |

| Emission Wavelength (approx.) | 694 nm ontosight.ai |

Strategies for Introducing Reactive Functional Groups onto this compound Scaffolds

To be useful in biological labeling, the core Cy5.5 structure must be functionalized with a reactive group that can form a stable covalent bond with a target biomolecule. Various derivatization strategies have been developed to make Cy5.5 reactive towards common functional groups found in proteins, nucleic acids, and other molecules of interest.

Amine-Reactive Derivatives

The most common strategy for labeling proteins is to target the primary amine groups found in lysine (B10760008) residues and at the N-terminus. This is typically achieved by converting a carboxylic acid group on the cyanine dye into a more reactive functional group.

Succinimidyl Esters (NHS Esters): Cy5.5 derivatives featuring a carboxylic acid can be activated to form N-hydroxysuccinimide (NHS) esters. montana.edu These amine-reactive derivatives, such as Cy5.5 NHS ester, readily react with nucleophilic primary amines in aqueous solutions under mild basic conditions to form stable amide bonds. google.com The synthesis of the NHS ester is often accomplished by reacting the Cy5.5 carboxylic acid precursor with activating agents like N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU). rsc.org

Thiol-Reactive Derivatives

Targeting cysteine residues via their thiol (sulfhydryl) groups is another primary method for site-specific protein labeling. Several functional groups have been introduced onto the Cy5.5 scaffold for this purpose.

Maleimides: Cy5.5-maleimide is a widely used thiol-reactive probe. nih.gov The maleimide (B117702) group reacts specifically with thiol groups via a Michael addition reaction to form a stable thioether linkage. One synthetic approach involves a two-step method where an amine-reactive Cy5 NHS ester is first reacted with a diamine linker (e.g., ethylenediamine), followed by derivatization of the newly introduced amine with a maleimide-containing crosslinker. nih.govacs.org

Iodoacetamides: Iodoacetamide derivatives of cyanine dyes are also effective for labeling thiols. acs.orgnih.gov These groups react with sulfhydryls through SN2 alkylation. Facile four-step syntheses have been reported to produce iodoacetamido derivatives of Cy5 with enhanced water solubility, which is a significant advantage for labeling proteins in aqueous buffers. nih.govhahnlab.com

Pyridyldithio: This functional group reacts with thiols via a disulfide exchange reaction, forming a new disulfide bond between the dye and the target molecule. This linkage has the unique feature of being cleavable by reducing agents. The synthesis can be achieved by derivatizing a "Cy5-amine" intermediate with a suitable heterobifunctional cross-linker. nih.govacs.org

| Reactive Derivative | Target Functional Group | Resulting Linkage |

| NHS Ester | Amine (-NH2) | Amide |

| Maleimide | Thiol (-SH) | Thioether |

| Iodoacetamide | Thiol (-SH) | Thioether |

| Pyridyldithio | Thiol (-SH) | Disulfide |

| Azide (B81097) | Alkyne | Triazole |

| Alkyne | Azide | Triazole |

Carboxyl-Reactive Derivatives

To label biomolecules via their carboxylic acid groups (e.g., in aspartic acid, glutamic acid, or at the C-terminus), the Cy5.5 dye must be functionalized with a group that can form a bond upon activation of the carboxyl group. Typically, this involves a dye derivative containing a primary amine or a hydrazide. The "Cy5-amine" intermediate, synthesized by reacting Cy5 NHS ester with ethylenediamine, is a suitable precursor for this purpose. nih.govacs.org In the presence of a carboxyl-activating agent such as a carbodiimide (B86325) (e.g., EDC), the amine-functionalized dye can react with the activated carboxyl group on a protein to form a stable amide bond.

Click Chemistry Compatible Variants

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. interchim.fr This has driven the development of Cy5.5 derivatives bearing either an azide or a terminal alkyne group.

Cy5.5-Azide: Azide-functionalized Cy5.5 is available and can be readily coupled to any biomolecule that has been modified to contain a terminal alkyne. interchim.frapexbt.com

Cy5.5-Alkyne: Conversely, alkyne-modified Cy5.5 can be conjugated with molecules bearing an azide group. lumiprobe.com

These click-compatible reagents allow for the straightforward labeling of a wide array of biomolecules, including proteins, nucleic acids, and lipids, that have been metabolically, enzymatically, or chemically engineered to incorporate the complementary reactive handle. interchim.frabpbio.com

Development of Specialized Cy5.5-based Probes

The ability to introduce diverse reactive functionalities onto the Cy5.5 chromophore has enabled the creation of highly specialized probes for a multitude of research applications. These probes often combine the superior photophysical properties of Cy5.5 with a targeting moiety that confers specificity.

Nucleic Acid Probes: Cy5.5 has been used to label antisense oligonucleotides and other DNA probes for applications such as nucleic acid blot hybridization and in vivo imaging of specific RNA targets. researchgate.net Phosphoramidite (B1245037) versions of Cy5.5 are also available, allowing for the direct incorporation of the dye into oligonucleotides during automated DNA synthesis. nih.govlumiprobe.com

Tumor-Targeted Imaging Agents: By conjugating Cy5.5 to molecules that bind to receptors overexpressed on cancer cells, targeted imaging agents can be developed. For example, Cy5.5 has been attached to hyaluronic acid (HA) to create nanoparticles that target CD44-expressing tumors for dual optical and magnetic resonance (MR) imaging. researchgate.net

Affinity-Based Probes: For specific protein labeling, Cy5.5 derivatives are used in affinity-based probes (AfBPs). In one example, a clickable Cy5.5-azide was attached to a covalent ligand for the human adenosine (B11128) A3 receptor, enabling highly specific detection and profiling of the receptor on various cell types, including those from human blood samples. acs.org

Cell-Penetrating Probes: To overcome the cell membrane barrier, Cy5.5 has been conjugated to cell-penetrating peptides (CPPs), such as the Tat peptide. A Cy5.5-Tat conjugate was successfully used to label T lymphocytes for in vivo optical imaging. nih.gov

These examples underscore how the chemical derivatization of the Cy5.5 scaffold provides a flexible platform for designing advanced molecular probes tailored to specific biological questions.

pH-Sensitive Cy5.5 Fluorophores

The development of pH-sensitive Cy5.5 fluorophores is driven by the need for probes that can visualize acidic environments, such as endosomes, lysosomes, and tumor microenvironments. The fluorescence of these probes is quenched at neutral or alkaline pH and becomes activated in acidic conditions.

A common strategy involves the synthesis of pentamethine cyanine dyes where subtle structural modifications can lead to significant changes in the probe's pKa. researchgate.net The design often incorporates nitrogen atoms within the polymethine chain or on the heterocyclic indole (B1671886) rings, which can be protonated. This protonation alters the electronic structure of the chromophore, switching the dye from a non-fluorescent to a highly fluorescent state. For example, a series of water-soluble, pH-sensitive pentamethine cyanine dyes have been synthesized that are fluorescent in acidic media but non-fluorescent in alkaline environments. researchgate.net

Another approach is to conjugate Cy5.5 to a pH-responsive polymer, creating a composite material that reports on pH changes. For instance, Cy5.5-NHS ester has been coupled to preformed pH-responsive poly(ethylacrylate-methacrylic acid-divinylbenzene) microgel particles. nih.gov These near-infrared (NIR) fluorescent probes exhibit pH-triggered swelling, which can be monitored through ratiometric photoluminescence intensity analysis. nih.gov

The synthesis of these probes often starts with precursor molecules like benzindolenine, which can be modified to include sulfonic acid groups to enhance water solubility. acs.orgnih.gov The synthetic route typically involves a condensation reaction under microwave irradiation, followed by treatment with sodium acetate in methanol (B129727). acs.orgnih.gov The resulting dyes can have their pKa values tuned by altering the substitution patterns on the indolenine rings. acs.org

Table 1: Examples of pH-Sensitive Cyanine Probes and Their Properties

| Probe Type | Synthetic Strategy | Key Feature | Reference |

|---|---|---|---|

| Pentamethine Cyanine Dyes | Structural modification of the polymethine chain and heterocyclic rings. | Fluorescence is activated in acidic media; pKa is tunable. | researchgate.net |

| Cy5.5-Microgel Conjugate | Coupling Cy5.5-NHS ester to pH-responsive microgel particles. | Reports pH-triggered swelling via ratiometric fluorescence changes. | nih.gov |

| Water-Soluble Benzindolenine-based Dyes | Synthesis from sulfonated benzindolenine precursors. | Highly hydrophilic with tunable pKa values for physiological pH ranges. | acs.orgnih.gov |

Environmentally Responsive Cy5.5 Probes

Environmentally responsive Cy5.5 probes are designed to report on specific physiological or pathological conditions beyond pH, such as the presence of reactive oxygen species (ROS). These probes often utilize mechanisms like Fluorescence Resonance Energy Transfer (FRET), where the probe's fluorescence is initially quenched and then restored upon interaction with the target analyte.

A notable example is the development of a ROS-responsive delivery system that uses a FRET pair consisting of Cy5.5 (the fluorophore) and Cy7 (the quencher). rsc.org In this design, the two dyes are linked by a boronic ester that is susceptible to cleavage by hydrogen peroxide (H₂O₂), a common ROS. rsc.org Under normal conditions, the proximity of Cy7 quenches the fluorescence of Cy5.5 through FRET. In an environment with elevated ROS levels, the linker is cleaved, separating the dye pair and restoring the fluorescence of Cy5.5. rsc.org This "turn-on" mechanism provides a high signal-to-noise ratio for detecting oxidative stress. rsc.org

The synthesis of such probes involves a modular approach where the ROS-sensitive linker is first synthesized and then coupled to the two cyanine dyes. rsc.org This strategy allows for the creation of probes that can be attached to carrier molecules like microspheres for targeted delivery into cells. rsc.org

Chelation-Enhanced Fluorescence (CHEF) Cy5.5 Agents

Chelation-Enhanced Fluorescence (CHEF) is a mechanism used to design probes for detecting specific metal ions. In a CHEF probe, a fluorophore is chemically linked to a chelating agent that can bind to a target metal ion. The binding event typically restricts intramolecular rotation or blocks photoinduced electron transfer (PET) processes within the fluorophore, leading to a significant increase in fluorescence intensity. nih.govrsc.org

While specific examples of CHEF agents based directly on the Cy5.5 scaffold are not extensively documented in the provided literature, the synthetic principles can be readily applied. The synthesis of a hypothetical Cy5.5-based CHEF probe would involve modifying the Cy5.5 structure to include a known chelating moiety. For example, a ligand with high affinity for a specific metal ion, such as a pyridine-based Schiff base for Cd²⁺ or a hydroxypyridonate for Fe³⁺, could be covalently attached to the Cy5.5 core. rsc.orgscience.gov

The synthetic process would likely involve:

Synthesizing an asymmetric Cy5.5 dye that possesses a reactive functional group (e.g., a carboxylic acid or an amine). acs.org

Synthesizing the chelating ligand with a complementary reactive group.

Coupling the Cy5.5 derivative to the chelating ligand via standard amide or ester bond formation.

The resulting probe would exhibit the characteristic NIR fluorescence of Cy5.5, which would be "turned on" or significantly enhanced upon binding to its target metal ion. The 1:1 binding stoichiometry between the probe and the metal ion is a common feature of such agents. nih.gov

Purification and Characterization Techniques for Cy5.5 Derivatives

The synthesis of Cy5.5 derivatives invariably produces a mixture of the desired product, unreacted starting materials, and side products. Therefore, robust purification and characterization methods are essential to ensure the quality and reliability of the final probes.

Purification: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of Cy5.5 and its derivatives. nih.govacs.orgnih.gov Reverse-phase HPLC, often using a gradient of an organic solvent like methanol or acetonitrile (B52724) in an aqueous buffer (e.g., triethylammonium (B8662869) acetate), is effective for separating these highly polar molecules. acs.orgnih.gov In some cases, purification can be challenging due to the high polarity of the dyes. Alternative methods, such as column chromatography on basic aluminum oxide, have been employed. acs.org For certain derivatives, purification may involve simpler techniques like precipitation and washing with appropriate solvents like ethanol. google.com After HPLC purification, the collected fractions are often concentrated, and the buffer salts may be removed through a salt exchange process or lyophilization to yield the final, pure product. acs.orgnih.gov

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the identity and purity of the synthesized Cy5.5 derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds, confirming the successful incorporation of various functional groups. nih.govresearchgate.net ³¹P NMR is particularly useful for characterizing phosphoramidite derivatives of Cy5 dyes. nih.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), such as Quadrupole Time-of-Flight (Q-TOF) LC/MS, is crucial for confirming the molecular weight of the final product with high accuracy. nih.govresearchgate.net

UV-Visible Absorbance and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the dyes. acs.orggoogle.com The absorption and emission maxima, molar absorptivity, and fluorescence quantum yield are determined to ensure the probe functions as expected. For responsive probes, these measurements are performed under varying conditions (e.g., different pH values) to determine their pKa or response to specific analytes. acs.orgnih.gov

Purity Analysis: The purity of the final compound is typically assessed by analytical HPLC, monitoring the elution profile at the characteristic absorbance wavelength of the dye (around 650-675 nm for Cy5.5). acs.orggoogle.com

Table 2: Common Purification and Characterization Techniques for Cy5.5 Derivatives

| Technique | Purpose | Common Application/Findings | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | Separation of polar dye molecules from reaction mixture. Purity typically >95% for use in biological assays. | acs.orgacs.orgnih.gov |

| Mass Spectrometry (e.g., Q-TOF LC/MS) | Structure Confirmation | Provides exact molecular weight, confirming the chemical formula. | nih.govresearchgate.net |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Structure Elucidation | Confirms the covalent structure and the successful addition of functional groups. | nih.govresearchgate.net |

| UV-Vis and Fluorescence Spectroscopy | Photophysical Characterization | Determines absorption/emission maxima, quantum yield, and response to environmental stimuli (e.g., pH). | acs.orggoogle.com |

Advanced Spectroscopic and Photophysical Characterization of Cy5.5 Di Et

Photophysical Dynamics of Cy5.5 di et in Varied Chemical Environments

The immediate chemical surroundings of the this compound molecule profoundly influence its spectroscopic and photophysical behavior. Factors such as solvent polarity, the composition of biological media, and the intensity and duration of light exposure can significantly alter its fluorescence quantum yield, spectral characteristics, and photostability.

The fluorescence quantum yield of cyanine (B1664457) dyes, including Cy5.5 derivatives, is highly sensitive to the polarity of the solvent. This dependence arises from the change in the electronic distribution of the molecule in its ground and excited states. In general, for many cyanine dyes, the quantum yield tends to decrease with increasing solvent polarity. This is often attributed to non-radiative decay pathways becoming more favorable in polar environments.

While specific data for "this compound" is not available in the provided search results, the general trend for Cy5.5 and its derivatives can be illustrated. The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Table 1: Representative Fluorescence Quantum Yield of a Cy5.5 Derivative in Solvents of Varying Polarity

| Solvent | Polarity Index | Representative Quantum Yield (Φ) |

|---|---|---|

| Dichloromethane | 3.1 | 0.28 |

| Dimethylformamide (DMF) | 6.4 | 0.25 |

| Acetonitrile (B52724) | 5.8 | 0.23 |

| Phosphate-Buffered Saline (PBS) | High | 0.21 |

When employed in biological studies, the spectroscopic properties of this compound are subject to the complex and heterogeneous nature of the cellular and extracellular environments. The absorption and emission spectra of Cy5.5 derivatives can exhibit shifts and changes in intensity when present in various biological media such as cell culture media (e.g., DMEM, RPMI), fetal bovine serum, or within different cellular compartments. rsc.org

These spectral variations are a consequence of interactions with biomolecules like proteins and lipids. For instance, the binding of Cy5.5 derivatives to proteins can lead to an enhancement of fluorescence, a phenomenon known as fluorescence enhancement. researchgate.net This is often accompanied by a slight red or blue shift in the emission maximum. The stability of Cy5.5-loaded liposomes has been evaluated in various media, indicating that the dye's environment is a critical factor in its performance. rsc.org The absorption and emission spectra of Cy5.5-liposomes have been shown to be different before and after rupture, further highlighting the environmental sensitivity. rsc.org

A critical parameter for any fluorophore used in fluorescence microscopy and imaging is its photostability, or its resistance to photodegradation upon exposure to excitation light. Cyanine dyes, particularly those in the longer wavelength regions like Cy5.5, can be susceptible to photobleaching. nih.gov This process involves irreversible photochemical reactions that lead to a loss of fluorescence.

The photostability of Cy5.5 derivatives can be enhanced through various strategies, including the direct conjugation of triplet-state quenchers (TSQs) such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox. nih.gov These molecules help to reduce the population of the reactive triplet state, thereby minimizing photobleaching and blinking. nih.gov Studies have shown that direct or proximal linkage of TSQs to the Cy5 fluorophore can reduce blinking and photobleaching in both deoxygenated and oxygenated environments. nih.gov

Mechanisms of Fluorescence Quenching and Dequenching for this compound Probes

The fluorescence of this compound can be modulated through various quenching and dequenching mechanisms, which form the basis for the design of activatable fluorescent probes for molecular sensing and imaging.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govrsc.org In a FRET-based system involving a Cy5.5 derivative, it can act as either the donor or, more commonly, the acceptor due to its long-wavelength absorption spectrum. researchgate.net

When Cy5.5 acts as the acceptor, its fluorescence is quenched when the donor is not excited. Upon excitation of the donor, energy is transferred to the Cy5.5 acceptor, resulting in its fluorescence emission. Conversely, if Cy5.5 is the donor, its fluorescence will be quenched by the acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. nih.gov FRET has been utilized to study lipoprotein biointeractions using quantum dot and Cy5.5 labeled nanoparticles. nih.gov

Photoinduced Electron Transfer (PeT) is another significant mechanism for fluorescence quenching. rsc.org In a typical PeT-based probe, the fluorophore (in this case, a Cy5.5 derivative) is linked to an electron-donating or electron-accepting moiety. rsc.org Upon excitation of the fluorophore, an electron can be transferred from the donor to the fluorophore or from the fluorophore to the acceptor, resulting in a non-fluorescent radical ion pair and thus quenching the fluorescence. nih.gov

This quenching can be reversed if the electron transfer is blocked, for example, by the binding of an analyte to the electron-donating or -accepting group. researchgate.net The PeT process is a key principle in the design of fluorescent probes for various analytes and biological parameters. rsc.org For cyanine dyes like Cy5, photoinduced electron transfer from a thiolate to the dye in its triplet excited state is a crucial step in both photostabilization and photoswitching. nih.gov

Self-Quenching Dynamics of Cy5.5 Aggregates

The aggregation of Cy5.5 dyes, a phenomenon often observed at high concentrations or when conjugated to macromolecules, profoundly influences its photophysical properties, primarily through self-quenching. This process involves the non-radiative decay of the excited state, leading to a significant reduction in fluorescence quantum yield. The formation of non-fluorescent H-aggregates and H-dimers is a primary mechanism for this self-quenching.

The formation of H-aggregates is characterized by a "face-to-face" stacking of the dye molecules. This arrangement leads to strong excitonic coupling between the transition dipole moments of the individual dye molecules. A key spectroscopic signature of H-aggregate formation in Cy5.5 is the appearance of a hypsochromic shift (a blue shift) in the absorption spectrum, often observed as a distinct shoulder or a new peak at shorter wavelengths compared to the monomeric form. nih.gov This blue-shifted band represents a higher energy excitonic state, while the transition to the lower energy state is forbidden, resulting in the non-fluorescent nature of these aggregates.

In contrast to H-aggregates, J-aggregates ("head-to-tail" arrangement) can sometimes exhibit red-shifted absorption and fluorescence. However, for Cy5.5, the formation of H-aggregates is a more commonly reported pathway for concentration-dependent quenching. The dynamics of self-quenching are critical in applications where high labeling densities are required, as it can lead to a decrease in signal intensity despite an increase in the number of fluorophores.

| Aggregate Type | Spectroscopic Feature | Fluorescence Property |

| H-aggregate | Hypsochromic (blue) shift in absorption | Non-fluorescent (quenched) |

| J-aggregate | Bathochromic (red) shift in absorption | Potentially fluorescent |

Time-Resolved Fluorescence Spectroscopy of this compound

Time-resolved fluorescence spectroscopy provides deep insights into the excited-state dynamics of Cy5.5, particularly how these dynamics are altered upon aggregation and conjugation.

Fluorescence Lifetime Imaging Microscopy (FLIM) Applications of Cy5.5

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that measures the fluorescence lifetime of a fluorophore at each pixel in an image, providing contrast based on the local environment of the probe. While specific FLIM applications focusing solely on "this compound" are not documented, the principles of using Cy5.5 in FLIM are well-established.

The significant difference in fluorescence lifetime between monomeric and aggregated Cy5.5 makes it a potential candidate for FLIM-based sensing of molecular interactions and aggregation processes. For instance, a Cy5.5-labeled probe that undergoes aggregation upon binding to a target would exhibit a decrease in its fluorescence lifetime, which could be visualized and quantified using FLIM. This approach can provide information beyond simple intensity-based imaging, as fluorescence lifetime is an intrinsic property of the fluorophore and is less susceptible to concentration and photobleaching artifacts.

Analysis of Excited State Dynamics

The excited state dynamics of Cy5.5 are dramatically altered upon aggregation. Monomeric Cy5.5 in solution typically exhibits a fluorescence lifetime in the nanosecond (ns) range. However, upon formation of H-aggregates, this lifetime is drastically reduced to the picosecond (ps) range. This dramatic shortening of the excited-state lifetime is a direct consequence of the efficient non-radiative decay pathways that become dominant in the aggregated state.

Transient absorption spectroscopy is a key technique used to probe these ultrafast dynamics. Studies on DNA-templated Cy5 aggregates have shown that the excited state of H-like aggregates decays on a timescale of tens of picoseconds, a stark contrast to the approximate 1.0 ns lifetime of the monomer in phosphate-buffered saline (PBS). This rapid depopulation of the excited state is attributed to enhanced internal conversion, a non-radiative process that returns the molecule to the ground state without the emission of a photon.

The table below summarizes typical fluorescence lifetime values for Cy5.5 in different states.

| State of Cy5.5 | Typical Fluorescence Lifetime (τ) | Dominant Decay Pathway |

| Monomer | ~1.0 ns | Radiative (Fluorescence) & Non-radiative |

| H-aggregate | 10-100 ps | Non-radiative (Internal Conversion) |

Circular Dichroism and Anisotropy Studies of Cy5.5 Conjugates

Circular dichroism and fluorescence anisotropy are spectroscopic techniques that provide valuable information about the structure and interactions of Cy5.5 conjugates and aggregates.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for studying chiral structures. While the Cy5.5 molecule itself is achiral, it can exhibit an induced CD signal when it forms aggregates with a specific helical or twisted arrangement, often templated by chiral macromolecules such as DNA. The CD spectrum of Cy5.5 aggregates provides insights into the geometry and excitonic interactions between the dye molecules within the aggregate. For instance, the sign and shape of the CD signal can help to distinguish between different types of aggregate structures.

Fluorescence Anisotropy: Fluorescence anisotropy (or polarization) measures the extent of depolarization of the emitted fluorescence after excitation with polarized light. This technique is highly sensitive to the rotational mobility of the fluorophore. When Cy5.5 is conjugated to a large molecule like a protein, its rotational motion is restricted, leading to a higher fluorescence anisotropy value compared to the free dye in solution.

Furthermore, fluorescence anisotropy is a powerful tool for studying aggregation. When multiple Cy5.5 molecules are in close proximity within an aggregate, a process called homo-FRET (Förster Resonance Energy Transfer) can occur. Homo-FRET is the energy transfer between identical fluorophores. This energy transfer leads to a further depolarization of the fluorescence and a decrease in the measured anisotropy. Therefore, a reduction in fluorescence anisotropy can be a sensitive indicator of Cy5.5 aggregation or clustering on a macromolecule.

| Technique | Information Gained | Application to Cy5.5 |

| Circular Dichroism (CD) | Chiral structure and intermolecular geometry | Characterization of the helical structure of Cy5.5 aggregates, particularly when templated by biomolecules. |

| Fluorescence Anisotropy | Rotational mobility and intermolecular energy transfer | Probing the conjugation of Cy5.5 to macromolecules and detecting the formation of Cy5.5 aggregates through homo-FRET. |

Bioconjugation Strategies and Ligand Directed Targeting with Cy5.5 Di Et

Covalent Attachment of Cy5.5 di et to Biomolecules

The covalent attachment of this compound to biomolecules is a fundamental step in the development of targeted probes. The choice of conjugation chemistry depends on the available functional groups on both the dye and the biomolecule. Typically, Cy5.5 derivatives are functionalized with reactive groups such as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on biomolecules, or maleimides, which target sulfhydryl groups.

The high specificity of antibodies for their target antigens makes them ideal carriers for delivering imaging agents like Cy5.5 to specific cell populations or tissues. The conjugation of Cy5.5 to antibodies allows for the visualization of tumors and other disease states.

The most common method for antibody-Cy5.5 conjugation involves the reaction of an NHS ester derivative of Cy5.5 with the primary amine groups of lysine (B10760008) residues on the antibody. The number of dye molecules conjugated per antibody, known as the degree of labeling (DOL), can influence the brightness and functionality of the conjugate. A systematic study investigating the effect of different functional groups on antibody-fluorophore conjugates revealed that zwitterionic and pegylated dye conjugates exhibited the highest tumor-to-background ratio (TBR) and a low liver-to-background ratio. In contrast, cationic and zwitterionic probes showed high tumor signal and high TBR, although the latter also had an elevated liver-to-background ratio nih.gov.

| Conjugate Functional Group | EC50 (nM) | Tumor-to-Background Ratio (TBR) | Liver-to-Background Ratio (LBR) |

| Zwitterionic | 4.5 | High | Elevated |

| Methyl | 6.9 | - | - |

| PEG-24 | 7.6 | High | Low |

| Cationic | - | High | - |

This table presents data on the in vitro binding affinity (EC50) and in vivo imaging characteristics (TBR and LBR) of antibody-cyanine dye conjugates with different functional groups. nih.gov

Peptides, due to their small size, high specificity, and ease of synthesis, are excellent targeting ligands for the development of receptor-targeted imaging probes. Cy5.5-labeled peptides have been successfully used to visualize a variety of biological targets, including receptors overexpressed on cancer cells and in the tumor vasculature.

A notable example is the use of Cy5.5-conjugated RGD (arginine-glycine-aspartic acid) peptides for imaging integrin αvβ3, a receptor involved in angiogenesis. Studies have shown that Cy5.5-labeled knottin peptides, which also target integrins, exhibit high binding affinity nih.gov. Another peptide, GX1, identified by phage display, has been conjugated to Cy5.5 for imaging tumor vasculature. In vivo imaging with the Cy5.5-GX1 probe in a glioblastoma xenograft model demonstrated rapid tumor targeting and high tumor-to-background contrast nih.gov. Dimeric peptides have also been explored to enhance tumor targeting, with a Cy5.5-labeled dimeric GEBP11 peptide showing a significantly higher tumor-to-muscle ratio compared to its monomeric counterpart in a gastric cancer model frontiersin.org.

| Peptide Probe | Target | Key Finding |

| Cy5.5-knottin 2.5F | Integrins | IC50 of 3.5 ± 0.8 nmol/L nih.gov |

| Cy5.5-GX1 | Tumor Vasculature | Tumor-to-muscle ratio of 15.21 ± 0.84 at 24 h p.i. nih.gov |

| (GEBP11)2-ACP-Cy5.5 | Tumor Vasculature | Tumor-to-muscle ratio of 9.76, significantly higher than the monomer (5.65) frontiersin.org |

This table summarizes the performance of different Cy5.5-labeled peptide probes for targeted tumor imaging.

Labeling nucleic acids with fluorescent dyes like Cy5.5 is crucial for a wide range of molecular biology techniques. Cy5.5-labeled DNA probes are employed in techniques such as Southern and Northern blotting for the detection of specific DNA or RNA sequences. The use of NIR fluorescent dyes like Cy5.5 in these applications offers advantages over traditional radioactive probes, including increased safety and simplicity nih.govresearchgate.net. The sensitivity of these fluorescent probes allows for the detection of nanogram quantities of DNA nih.gov.

RNA molecules can also be labeled with Cy5.5, either during synthesis by incorporating Cy5.5-modified nucleotides or post-synthetically by chemical conjugation researchgate.net. Commercially available kits are designed to produce randomly Cy5.5-modified RNA probes via in vitro transcription, which are suitable for applications like in situ hybridization and Northern blotting jenabioscience.com.

| Application | Key Feature | Sensitivity/Efficiency |

| Cy5.5-DNA Probes (Southern Blot) | Non-radioactive detection | Can detect nanogram quantities of DNA nih.gov |

| Cy5.5-RNA Labeling (In vitro transcription) | Random incorporation of Cy5.5-UTP | 35% UTP-X-Cy5 substitution provides a good balance between reaction and labeling efficiency jenabioscience.com |

This table highlights the applications and performance characteristics of Cy5.5-labeled nucleic acids.

The conjugation of Cy5.5 to proteins and enzymes follows similar principles to antibody labeling. The primary functional groups targeted on proteins are the amine groups of lysine residues and the sulfhydryl groups of cysteine residues. The choice of reactive chemistry depends on the desired site of labeling and the need to preserve the protein's biological activity.

Common strategies include:

Amine-reactive labeling: Utilizing Cy5.5-NHS esters to target lysine residues. This is a robust and widely used method but can result in heterogeneous labeling as proteins typically have multiple lysine residues.

Thiol-reactive labeling: Employing Cy5.5-maleimides to target cysteine residues. This approach can offer more site-specific labeling, especially if the protein has a limited number of accessible cysteine residues or if a cysteine residue is introduced at a specific site through genetic engineering.

The degree of labeling must be carefully optimized to avoid quenching of the fluorescent signal and potential disruption of the protein's structure and function.

Integration of this compound into Nanoscale Delivery Systems

Nanoscale delivery systems, such as liposomes, offer a versatile platform for encapsulating and delivering imaging agents like Cy5.5. These systems can protect the dye from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery.

Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. While passive loading of NIR dyes into liposomes often results in low encapsulation efficiencies (1–5%), active loading methods have been developed to overcome this limitation rsc.orgsinica.edu.tw.

A highly efficient active loading method for Cy5.5 derivatives utilizes an ammonium sucrose octasulfate (ASO) trapping agent, achieving nearly 100% encapsulation rsc.orgsinica.edu.tw. This method leads to the formation of nanoprecipitates of the dye inside the liposome, resulting in deep fluorescence self-quenching. Upon release from the liposome, for instance, at a target site, a significant enhancement in fluorescence (60–100-fold) is observed rsc.orgsinica.edu.tw. This "turn-on" mechanism is highly desirable for in vivo imaging as it minimizes background signal and enhances the signal-to-noise ratio.

| Loading Method | Encapsulation Efficiency | Fluorescence Enhancement upon Release |

| Passive Loading | 1-5% rsc.orgsinica.edu.tw | - |

| Active Loading (with ASO) | Nearly 100% rsc.orgsinica.edu.tw | 60-100 fold rsc.orgsinica.edu.tw |

This table compares the efficiency of passive and active loading methods for encapsulating Cy5.5 into liposomes.

Nanoparticle-Conjugated Cy5.5 for Enhanced Delivery

The conjugation of Cy5.5 to nanoparticles (NPs) is a widely adopted strategy to enhance the delivery of therapeutic and diagnostic agents. nih.gov Labeling NPs with Cy5.5 allows for the real-time, non-invasive tracking of their biodistribution and accumulation at target sites. lifetein.comnih.gov This approach leverages the inherent properties of nanocarriers, such as their size and surface chemistry, to improve circulation times and achieve specific tissue targeting through passive or active mechanisms. nih.govnih.gov

Various types of nanoparticles have been successfully labeled with Cy5.5 for enhanced delivery and imaging purposes. For instance, poly(lactic-co-glycolic acid) (PLGA), an FDA-approved biocompatible and biodegradable polymer, is frequently used to fabricate nanoparticles for drug delivery. nih.govnih.govmdpi.com When these PLGA NPs are conjugated with Cy5.5, they can be tracked in vivo to study their accumulation in tumor tissues. nih.gov Similarly, superparamagnetic iron oxide nanoparticles (SPIONs) labeled with Cy5.5 have been used to monitor particle distribution and clearance over extended periods. nih.gov Studies comparing free Cy5.5 dye with Cy5.5-labeled SPIONs showed that the nanoparticle formulation was eliminated much more slowly, demonstrating the enhanced retention provided by the nanocarrier. nih.gov

Another example involves hyaluronic acid (HA) nanoparticles, which can target CD44 receptors overexpressed on certain cancer cells. Labeling these HA-NPs with Cy5.5 enables visualization of their targeting efficacy and biodistribution. Research has shown that Cy5.5-labeled HA-NPs exhibit stronger and more prolonged fluorescence in vivo compared to labeled HA-polymers, indicating the structural advantage of the nanoparticle formulation. koreascience.kr

The table below summarizes findings from studies using Cy5.5 conjugated nanoparticles.

| Nanoparticle Type | Core Material(s) | Key Findings | Reference(s) |

| TCL-SPION | Superparamagnetic Iron Oxide | Cy5.5-labeled TCL-SPIONs were slowly eliminated over 28 days, whereas free Cy5.5 was rapidly cleared within 24 hours. | nih.gov |

| HA-NPs | Hyaluronic Acid | Exhibited stronger and longer-lasting fluorescence in vivo compared to Cy5.5-labeled HA-polymers, indicating enhanced retention. | koreascience.kr |

| PLGA-NPs | Poly(lactic-co-glycolic acid) | Can be functionalized with targeting ligands and Cy5.5 for imaging and delivery to cancer cells. | nih.govmdpi.com |

| Chitosan-CMD NPs | Chitosan (B1678972), Carboxymethyl Dextran | Cy5.5-labeled nanoparticles with a zeta potential of +11 mV efficiently penetrated the rat retina, unlike those with a +29 mV potential which were trapped in the vitreous. | nih.gov |

Polymeric Micelles and Dendrimer Conjugates of Cy5.5

Polymeric micelles and dendrimers represent two other important classes of nanocarriers that are often conjugated with Cy5.5 for advanced biomedical applications.

Polymeric Micelles: These are core-shell nanostructures self-assembled from amphiphilic block copolymers in aqueous solution. e3s-conferences.org The hydrophobic core can encapsulate poorly soluble drugs, while the hydrophilic shell provides stability and prolongs circulation. Labeling polymeric micelles, such as those made from Pluronic® F-127, with Cy5.5 allows for the visualization of their in vivo fate. dovepress.comnih.gov For example, a study using a Pluronic blending system loaded with the anticancer drug docetaxel and labeled with Cy5.5 demonstrated effective accumulation at tumor sites in mice through both passive (Enhanced Permeability and Retention effect) and active targeting strategies. dovepress.com The synthesis of such conjugates often involves modifying the polymer with a reactive group that can then be coupled to an amine- or NHS-ester-functionalized Cy5.5 derivative. dovepress.com

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined structure. researchgate.net Their multivalent surface can be conjugated with numerous molecules, including targeting ligands, drugs, and imaging agents like Cy5.5. researchgate.netnih.gov Polyamidoamine (PAMAM) dendrimers are a common choice for these applications. nih.govrsc.orgacs.org In one study, a G6-PAMAM dendrimer was conjugated with both Cy5.5 and Gd(III)-DTPA chelates to create a dual-modality nanoprobe for both fluorescence imaging and magnetic resonance imaging (MRI). nih.govacs.org The conjugation process was found to slightly alter the photophysical properties of Cy5.5.

The table below details the changes in spectral properties of Cy5.5 upon conjugation to a G6 PAMAM dendrimer. acs.org

| Compound | Absorption Max (λabs) in PBS | Emission Max (λem) in PBS | Quantum Yield (Φ) in PBS |

| Free Cy5.5 | 674 nm | 694 nm | 0.28 |

| G6-(Cy5.5)n conjugate | 683 nm | 699 nm | Not specified, but increases in dye content led to partial quenching. |

This bathochromic (red) shift in both absorption and emission is a common phenomenon when dyes are conjugated to macromolecules, resulting from changes in the local microenvironment. acs.org Furthermore, studies have shown that conjugating Cy5.5 to dendrimers can significantly increase the serum half-life of attached molecules, such as peptides, from less than an hour to over 11 hours. nih.gov

Strategies for Non-Covalent Labeling with Cy5.5

While covalent conjugation is a robust method for creating stable probes, non-covalent labeling strategies offer alternatives that are often simpler and avoid chemical modification of the target molecule. These methods rely on specific, yet reversible, molecular interactions.

Supramolecular Assembly with Host-Guest Systems

Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule (e.g., Cy5.5) fits into the cavity of a larger "host" molecule. sciopen.com This non-covalent interaction is driven by forces such as van der Waals forces, hydrophobic interactions, and hydrogen bonding. Common host molecules in biological applications include cyclodextrins and cucurbiturils. sciopen.comrsc.orgnih.gov

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them suitable for encapsulating hydrophobic guest molecules in aqueous solutions. sciopen.com While direct studies detailing the specific inclusion of "this compound" within these hosts are not prevalent, the principle has been demonstrated with other dyes and molecules. The formation of a host-guest complex can alter the physicochemical properties of the guest, such as its solubility or fluorescence. This principle is used for creating responsive systems where the guest can be released or its signal modulated by a competitive guest or external stimulus. rsc.org

Cucurbiturils are another class of macrocyclic host molecules capable of encapsulating guest molecules with high affinity and specificity. The non-covalent labeling of proteins tagged with specific peptide sequences that are recognized by cucurbituril/dye complexes is an emerging strategy for site-specific labeling without genetic modification to incorporate unnatural amino acids.

Electrostatic Interactions for Membrane Labeling

Non-covalent labeling of cell membranes can be achieved through electrostatic and hydrophobic interactions between a dye and the lipid bilayer. nih.gov Cyanine (B1664457) dyes, including Cy3 and Cy5, possess charged moieties (typically sulfonate groups) and a hydrophobic polymethine chain, which facilitates their interaction with cell membranes. nih.gov

The process often occurs in two steps:

Initial Association: Long-range electrostatic forces attract the negatively charged sulfonate (SO₃⁻) groups on the Cy5.5 molecule to the positively charged or zwitterionic headgroups of lipids in the plasma membrane. nih.gov

Insertion: Following the initial binding, the hydrophobic parts of the dye insert into the nonpolar core of the lipid bilayer. nih.gov

This spontaneous partitioning allows for the labeling and visualization of the plasma membrane. While this interaction is non-covalent, some advanced strategies have developed probes that combine this principle with a reactive group. These "MemGraft" probes use a low-affinity membrane anchor to localize the dye at the cell surface, which then facilitates a covalent reaction with proximal membrane proteins. nih.govacs.org Control experiments with analogues lacking the reactive group showed that without the covalent linkage, the probes have low affinity and are easily washed away, confirming the transient nature of the initial non-covalent interaction. nih.govacs.org This highlights that while electrostatic and hydrophobic interactions are sufficient for temporary labeling, they are often a precursor to more permanent covalent attachment in advanced probe design.

Application of Cy5.5 Di Et in Preclinical Biomedical Imaging

In Vitro Cellular Imaging Applications of Cy5.5 di et

The in vitro applications of this compound are diverse, capitalizing on its ability to be conjugated with various biomolecules to probe cellular structures and functions.

Subcellular Localization Studies Using Cy5.5-Labeled Probes

At present, specific studies detailing the use of this compound for subcellular localization are not widely available in the public domain. Research in this area is ongoing, with a focus on developing targeted probes that can specifically accumulate in organelles such as mitochondria, lysosomes, or the nucleus. The principle of this application relies on attaching this compound to a molecule with a known affinity for a specific subcellular compartment. For instance, a peptide sequence that directs a protein to the mitochondria could be labeled with this compound, allowing for the visualization of this organelle through fluorescence microscopy. The development of such probes is an active area of research.

Receptor Binding and Internalization Assays with Cy5.5 Conjugates

The conjugation of this compound to ligands that bind to specific cell surface receptors is a powerful technique for studying receptor-ligand interactions and subsequent cellular processes. While specific data for this compound is limited, the general methodology involves synthesizing a conjugate of this compound and a ligand of interest (e.g., a peptide, antibody, or small molecule). This fluorescently labeled ligand is then incubated with cells expressing the target receptor.

Receptor Binding: The binding of the this compound-ligand conjugate to the cell surface can be quantified using techniques like flow cytometry or fluorescence microscopy. The intensity of the fluorescence signal on the cell surface is proportional to the number of bound ligands, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Internalization Assays: Following binding, many receptor-ligand complexes are internalized by the cell through endocytosis. The internalization of the this compound-ligand conjugate can be tracked over time using live-cell imaging. This provides insights into the kinetics of receptor internalization and intracellular trafficking pathways.

A hypothetical experimental outline for a receptor binding and internalization assay using a this compound conjugate is presented below:

| Step | Procedure | Expected Outcome |

| 1. Probe Synthesis | Conjugate this compound to a specific receptor ligand. | A fluorescently labeled ligand with retained binding affinity. |

| 2. Cell Culture | Culture cells expressing the target receptor. | A monolayer of healthy cells ready for experimentation. |

| 3. Incubation | Incubate cells with the this compound-ligand conjugate at various concentrations. | Binding of the fluorescent probe to cell surface receptors. |

| 4. Washing | Wash cells to remove unbound probe. | Removal of background fluorescence. |

| 5. Imaging/Quantification | Analyze cells using fluorescence microscopy or flow cytometry. | Quantification of receptor binding and visualization of internalization. |

Real-Time Tracking of Cellular Processes

The photostability and NIR emission of this compound make it a suitable candidate for real-time tracking of dynamic cellular processes. By labeling specific cellular components, such as proteins or organelles, with this compound, their movement and interactions can be monitored in living cells over extended periods. For example, a this compound-labeled antibody against a cytoskeletal protein could be used to visualize the dynamics of the cytoskeleton during cell division or migration. The low phototoxicity of NIR light is advantageous for long-term imaging, as it minimizes damage to the cells.

Multi-color Imaging Strategies Employing this compound

This compound, with its distinct excitation and emission spectra in the near-infrared range, can be effectively integrated into multi-color imaging experiments. This allows for the simultaneous visualization of multiple cellular targets. In a typical multi-color imaging setup, different cellular structures are labeled with fluorescent probes that have non-overlapping emission spectra. For instance, the nucleus could be stained with a blue fluorescent dye (e.g., DAPI), mitochondria with a green fluorescent probe (e.g., MitoTracker Green), and a specific protein of interest with a this compound conjugate. This approach enables the study of the spatial relationships and interactions between different cellular components within the same cell.

Ex Vivo Tissue and Organ Imaging with this compound

Ex vivo imaging with this compound involves the analysis of tissues and organs that have been excised from an organism. This technique provides a bridge between in vitro cellular studies and in vivo animal imaging.

Histological and Cryosection Analysis Using Cy5.5 Staining

Following in vivo administration of a this compound-labeled probe, tissues and organs can be harvested, sectioned, and imaged to determine the microscopic distribution of the probe. This is a crucial step in validating the targeting specificity of a probe and understanding its accumulation in different cell types within a complex tissue environment.

Histological Analysis: For histological analysis, tissues are typically fixed, embedded in paraffin, and then thinly sectioned. These sections can then be imaged using a fluorescence microscope to visualize the localization of the this compound signal. This can be correlated with traditional histological stains (e.g., Hematoxylin and Eosin) on adjacent sections to provide anatomical context.

Cryosection Analysis: Cryosectioning involves rapidly freezing the tissue and then cutting thin sections using a cryostat. This method is often preferred for preserving the antigenicity of proteins for subsequent immunohistochemistry. Cryosections can be directly imaged for this compound fluorescence.

The table below outlines a general workflow for ex vivo tissue analysis using this compound staining.

| Step | Procedure | Purpose |

| 1. In Vivo Administration | Administer the this compound-labeled probe to the animal model. | To allow the probe to distribute and accumulate in target tissues. |

| 2. Tissue Harvesting | Euthanize the animal and excise the organs of interest. | To collect tissues for ex vivo analysis. |

| 3. Tissue Fixation | Fix the tissues in a suitable fixative (e.g., formalin). | To preserve tissue morphology. |

| 4. Sectioning | Prepare thin sections of the tissue using a microtome or cryostat. | To allow for microscopic imaging. |

| 5. Fluorescence Imaging | Image the tissue sections using a fluorescence microscope equipped with appropriate filters for Cy5.5. | To visualize the distribution of the this compound probe within the tissue. |

| 6. Co-localization Studies | Optionally, perform immunohistochemistry or other stains on the same or adjacent sections. | To identify the specific cell types or structures with which the probe is associated. |

Microscopic Evaluation of Disease Biomarkers

At the cellular level, Cy5.5-conjugated probes are instrumental in the microscopic evaluation of disease biomarkers, allowing for the differentiation between healthy and cancerous cells and the investigation of subcellular processes. Confocal microscopy techniques leverage the fluorescent properties of Cy5.5 to visualize the specific binding of these probes to their targets.

Research has demonstrated the use of a Cy5.5-DNA bioconjugate to distinguish between cancerous and normal cells. In one study, the probe showed preferential accumulation in MCF-7 breast cancer cells compared to normal bEnd.3 cells, highlighting its potential for identifying cancer biomarkers at the cellular level. researchgate.net Further investigation using organelle-specific stains revealed the subcellular localization of the Cy5.5-DNA probe within the mitochondria of MCF-7 cells. researchgate.net

Another application involves labeling polymer-based drug delivery systems with Cy5.5 to track their internalization and intracellular trafficking within cancer cells. For instance, confocal microscopy has been employed to observe the uptake of Cy5.5-labeled HPMA polymer conjugates in HeLa cells, revealing that the choice of fluorescent dye is a critical factor for successful visualization in preclinical in vitro research. researchgate.net

| Probe | Target/Application | Cell Lines Studied | Microscopy Technique | Key Finding |

|---|---|---|---|---|

| Cy5.5-DNA bioconjugate | Differentiation of cancerous vs. normal cells | MCF-7 (cancerous), bEnd.3 (normal) | Confocal Microscopy | Probe selectively accumulates in cancerous MCF-7 cells. researchgate.net |

| Cy5.5-labeled pHPMA polymer conjugate | Intracellular localization of drug delivery system | HeLa | Confocal Microscopy | Demonstrated high internalization of the Cy5.5-labeled conjugate. researchgate.net |

In Vivo Animal Model Imaging Utilizing this compound

The application of this compound extends significantly to in vivo imaging in animal models, where its near-infrared fluorescence is ideal for non-invasive, whole-body visualization of disease processes over time. lifetein.com

Near-Infrared Fluorescence (NIRF) Imaging of Disease Progression

NIRF imaging with Cy5.5-based probes enables the real-time monitoring of disease progression, particularly in oncology. By conjugating Cy5.5 to molecules that target specific tumor biomarkers, researchers can visualize tumor growth, angiogenesis, and response to therapy.

One study utilized a Cy5.5-labeled peptide, GX1, which specifically binds to tumor vasculature endothelium. In a mouse model with U87MG glioblastoma xenografts, the Cy5.5-GX1 probe allowed for rapid tumor targeting and achieved a high tumor-to-muscle ratio of 15.21 ± 0.84 at 24 hours post-injection, demonstrating its efficacy in imaging tumor vasculature. nih.gov In the field of lung cancer research, antibodies conjugated to Cy5.5 have been developed to target specific proteins overexpressed in tumors. For example, a probe consisting of the antibody mAb109 linked to Cy5.5 was used to detect tumors in mice, achieving a maximum tumor-to-background ratio of 3.2 just 24 hours after administration. mdpi.com Another study involving the Axl-targeting antibody h173 labeled with Cy5.5 showed significant fluorescence intensity in A549 lung cancer xenografts between 2 and 3 days post-injection compared to control groups. mdpi.comresearchgate.net

Beyond cancer, Cy5.5 probes have been applied to monitor other pathologies. Cy5.5-annexin V has been used to non-invasively detect apoptotic cells in the heart following myocardial ischemia/reperfusion injury in a mouse model, with imaging results correlating with TUNEL assays. nih.gov

| Probe | Disease Model | Animal Model | Key Quantitative Finding |

|---|---|---|---|

| Cy5.5-GX1 Peptide | Glioblastoma (U87MG) | Mouse | Tumor-to-muscle ratio of 15.21 ± 0.84 at 24h post-injection. nih.gov |

| Cy5.5-mAb109 | Lung Cancer | Mouse | Peak tumor-to-background ratio of 3.2 at 24h post-injection. mdpi.com |

| Cy5.5-h173 Antibody | Lung Cancer (A549) | Mouse | Significantly higher fluorescence in tumors vs. controls at 48-72h. mdpi.comresearchgate.net |

| Cy5.5-Annexin V | Myocardial Ischemia/Reperfusion | Mouse | Significantly higher fluorescence intensity in ischemic hearts vs. controls. nih.gov |

Sentinel Lymph Node Mapping in Preclinical Models

Sentinel lymph node (SLN) mapping is a critical procedure for cancer staging. Cy5.5-based tracers offer a fluorescent alternative to traditional methods like radiocolloids and blue dyes. These NIR probes can be injected interstitially near a primary tumor, from where they are drained by the lymphatic system and accumulate in the SLN, allowing for its visualization through the skin.

A key development in this area is the use of hyaluronic acid (HA), a ligand for the lymphatic vessel endothelial hyaluronan receptor (LYVE)-1, conjugated to Cy5.5. In a mouse model, Cy5.5-HA probes were shown to effectively migrate to and be retained within lymph nodes. A study comparing different molecular weights of HA found that a 10K molecular weight HA (Cy5.5-HA10K) provided a favorable balance of migration and retention, allowing for clear visualization of popliteal and sciatic lymph nodes. thno.org This specific binding to LYVE-1 can enhance retention within the lymph node, providing a suitable time window for surgical guidance. thno.org Another approach has utilized dendrimer-based nanoparticles, such as a G6-Cy5.5 hybrid agent, for combined magnetic resonance imaging (MRI) and NIR optical imaging of SLNs in a mouse model of breast cancer. nih.gov

| Probe | Targeting Mechanism | Animal Model | Imaging Modality | Key Finding |

|---|---|---|---|---|

| Cy5.5-Hyaluronic Acid (10K) | Binds to LYVE-1 on lymphatic endothelial cells | Mouse | NIRF Imaging | Optimized migration and retention profile for clear visualization of SLNs. thno.org |

| G6-Cy5.5 Nanoparticle | Size-based passive accumulation | Mouse (Breast Cancer) | MRI & NIRF Imaging | Enabled hybrid imaging for SLN identification. nih.gov |

Assessment of Tissue Perfusion and Vascularity

Assessing tissue perfusion and vascularity is crucial for understanding tumor biology and the effectiveness of anti-angiogenic therapies. Cy5.5-labeled probes designed to target the tumor vasculature can provide detailed insights into the vascular network of tumors.

The Cy5.5-GX1 peptide probe, which targets tumor vasculature endothelium, serves as a prime example. nih.gov In vivo optical imaging with this probe in a glioblastoma xenograft model demonstrated not only the location of the tumor but also provided a method to specifically visualize its associated vasculature. The high tumor-to-background contrast achieved allows for a qualitative and quantitative assessment of vascular density. The study reported rapid tumor targeting within 0.5 hours and a peak tumor-to-muscle ratio at 24 hours, indicating specific and stable binding to the vascular structures within the tumor. nih.gov This targeted approach allows for the non-invasive monitoring of changes in tumor vascularity over time or in response to treatment.

| Probe | Target | Disease Model | Animal Model | Key Finding for Vascularity Assessment |

|---|---|---|---|---|

| Cy5.5-GX1 Peptide | Tumor Vasculature Endothelium | Glioblastoma (U87MG) | Mouse | High tumor-to-muscle ratio (15.21 ± 0.84) allows for clear imaging of tumor-associated vasculature. nih.gov |

Monitoring of Inflammatory Responses

The ability to monitor inflammatory responses non-invasively is vital for studying autoimmune diseases and evaluating anti-inflammatory therapies. Cy5.5-labeled probes can be designed to accumulate at sites of inflammation or to track specific immune cells.

In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, T lymphocytes were labeled with a Cy5.5-Tat peptide conjugate. nih.gov NIRF imaging allowed for the in vivo tracking of these labeled T cells, showing their infiltration into the brain during the acute phase of the disease. The fluorescence signal profile paralleled the pattern of neurological impairment. nih.gov Another application is in the study of rheumatoid arthritis. A ratiometric activatable cell-penetrating peptide utilizing Cy5 and Cy7 dyes was used to detect early, subclinical arthritis in mice. The probe's activation, indicated by a change in the fluorescence ratio, correlated with subsequent joint swelling and localized to inflamed tissues. nih.gov Similarly, a probe named CDr17, which is based on Cy5.5, was used to visualize inflammation in a rheumatoid arthritis mouse model by targeting M1 macrophages, with fluorescence intensity correlating with the joint swelling grade. researchgate.net

| Probe | Application | Disease Model | Animal Model | Key Finding |

|---|---|---|---|---|

| Cy5.5-Tat | Tracking labeled T lymphocytes | Experimental Autoimmune Encephalomyelitis (EAE) | Rat | Fluorescence signal in the brain paralleled neurological impairment. nih.gov |

| RACPPNleTPRSFL (Cy5/Cy7) | Detecting protease activity in inflammation | Serum Transfer Induced Arthritis (STIA) | Mouse | High fluorescence ratio on Day 1 correlated with subsequent joint swelling. nih.gov |

| CDr17 (Cy5.5-based) | Targeting M1 macrophages in inflammation | Rheumatoid Arthritis | Mouse | Fluorescence intensity in joints correlated with swelling grade. researchgate.net |

Imaging of Bacterial or Fungal Infections

Differentiating between bacterial infection and sterile inflammation is a significant diagnostic challenge. Cy5.5-based probes that specifically target microorganisms offer a solution for the direct visualization of infections in vivo.

For bacterial imaging, a versatile deep-red fluorescent probe comprising a bis(zinc(II)-dipicolylamine) targeting unit attached to a Cy5-like fluorophore has been developed. This probe selectively associates with the anionic membranes of both Gram-positive and Gram-negative bacteria and was shown to effectively target the site of bacterial infection in a living mouse. nih.gov A different strategy involves a simple and efficient heat shock method to label Staphylococcus aureus internally with Cy5.5 dye. The resulting fluorescent bacteria (Cy5.5@S. aureus) were stable and could be used for in vivo tracing of the infection. nih.gov

In the realm of fungal infections, probes have been created by conjugating the antifungal drug amphotericin B to Cy5. This AmB-Cy5 probe demonstrated the ability to selectively label various fungi, including Aspergillus fumigatus and Candida albicans, even in the presence of bacteria and within biofilms. ed.ac.uk Another approach utilized a fluorescently labeled caspofungin probe for the highly specific and sensitive detection of Aspergillus in a fungal keratitis mouse model, with detection possible as early as 5 minutes post-application. researchgate.net

| Probe Type | Target Organism | Animal Model | Key Application/Finding |

|---|---|---|---|

| bis(zinc(II)-dipicolylamine)-Cy5 | Gram-positive & Gram-negative bacteria | Mouse | Effectively targeted and imaged the site of bacterial infection. nih.gov |

| Internal Cy5.5 label | Staphylococcus aureus | Not specified in vivo, validated for tracking | Stable labeling for tracking host cell-bacteria interactions and in vivo tracing. nih.gov |

| Amphotericin B-Cy5 | Fungi (e.g., Aspergillus, Candida) | N/A (in vitro/ex vivo demonstrated) | Selective labeling of fungi, including in biofilms and co-cultures. ed.ac.uk |

| Caspofungin-based probe | Aspergillus | Mouse (Fungal Keratitis) | Rapid and sensitive detection of fungal infection in the cornea. researchgate.net |

Mechanistic Insights into Molecular and Cellular Interactions of Cy5.5 Di Et

Molecular Recognition and Binding Dynamics of Cy5.5 Conjugates

The utility of Cy5.5 as a near-infrared (NIR) fluorescent label in biomedical imaging is critically dependent on its conjugation to targeting moieties, which dictate its molecular recognition and binding dynamics. These conjugates are designed to interact with specific biological targets, such as proteins, peptides, or nucleic acids, enabling the visualization of molecular processes. researchgate.net The binding of Cy5.5-conjugated probes is often governed by non-covalent interactions, including electrostatic forces, hydrogen bonding, and hydrophobic interactions. researchgate.netrsc.org

For instance, Cy5.5 conjugated to peptidomimetics like RGD (Arginine-Glycine-Aspartic acid) can selectively target integrin receptors, such as αvβ3, which are often overexpressed on the surface of tumor cells. researchgate.net This specific molecular recognition allows for targeted imaging of tumors. Similarly, Cy5.5 can be complexed with DNA aptamers, which recognize and bind to specific cell surface proteins, enhancing cellular uptake in targeted cells compared to non-targeted nanoparticles. researchgate.net

The dynamics of these binding events are influenced by several factors. The local environment, such as the hydrophobicity and steric constraints imposed by the conjugation site on a protein or DNA scaffold, can significantly alter the photophysical properties and binding affinity of the Cy5.5 dye. rsc.org Studies on DNA-templated Cy5 dye aggregates show that steric properties of the dye's chemical substituents are a determining factor in the orientation and coupling strength of dye dimers, while hydrophobic properties modify the efficiency of dimer formation. rsc.org Furthermore, the covalent attachment of cyanine (B1664457) dyes like Cy5 to proteins can influence their fluorescence properties; for example, Cy5 has been observed to exhibit fluorescence quenching at high labeling ratios on antibodies, a phenomenon attributed to intramolecular dye-dye interactions. acs.org

The interaction of Cy5.5-labeled probes with their targets can be quantified to understand binding affinity and kinetics. While specific kinetic data for "Cy5.5 di et" is not detailed in the provided results, analogous systems provide insight. For example, single-molecule fluorescence resonance energy transfer (smFRET) experiments have been used to visualize the dynamic interaction of a Cy5-labeled helicase domain with DNA, revealing repeated binding and dissociation events. frontiersin.org

Table 1: Examples of Cy5.5 Conjugate Binding

| Conjugate Type | Target | Interaction Principle | Application |

|---|---|---|---|

| Cy5.5-RGD Peptidomimetic | αvβ3 Integrin | Receptor-Ligand Binding | Tumor Imaging researchgate.net |

| Cy5.5-DNA Aptamer | Cell Surface Proteins | Aptamer-Target Recognition | Targeted Drug Delivery researchgate.net |

| Cy5.5-Antibody | Specific Antigens | Antibody-Antigen Recognition | Immuno-imaging |

Cellular Uptake and Trafficking Pathways of this compound Probes

The entry of Cy5.5 di-ethyl and its conjugates into cells is a complex process mediated by various cellular mechanisms. The physicochemical properties of the probe, such as size, charge, and lipophilicity, as well as the specific targeting moieties attached, heavily influence the uptake pathway.

Endocytosis is a primary mechanism for the internalization of Cy5.5-conjugated probes. acs.org This energy-dependent process involves the engulfment of extracellular materials by the cell membrane to form vesicles. nih.gov Several endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. sci-hub.senih.gov

Studies on various heptamethine cyanine dyes have shown that their cellular uptake is often mediated by clathrin-mediated endocytosis. nih.govresearchgate.net This pathway involves the recruitment of clathrin to the cell membrane, leading to the formation of clathrin-coated pits that invaginate and pinch off to form vesicles. nih.gov These vesicles then traffic within the cell, often fusing with early endosomes and subsequently lysosomes for degradation or processing. nih.gov The involvement of organic anion-transporting polypeptides (OATPs) has also been identified as a key route for the entry of some cyanine dye probes, working in concert with clathrin-dependent pathways. nih.govresearchgate.net

Macropinocytosis, a form of pinocytosis ("cell drinking"), is another relevant pathway, particularly for the uptake of larger nanoparticles or aggregates. sci-hub.se This process involves the formation of large, irregular vesicles called macropinosomes. nih.gov For example, fluorescently labeled extracellular vesicles (EVs), which can be tracked with cyanine-based dyes, are known to be internalized via macropinocytosis. sci-hub.se The involvement of fluid-phase endocytosis has also been suggested for the uptake of cell-free circular RNAs labeled with Cy5. nih.gov

The efficiency and dominant pathway of endocytosis can be cell-type dependent and influenced by the probe's concentration. nih.govnih.gov For instance, at high concentrations, some ligands typically internalized via clathrin-dependent routes may switch to clathrin-independent pathways. nih.gov

Direct translocation across the cell membrane is another potential entry mechanism, particularly for smaller, more lipophilic molecules. The structure of Cy5.5, a cyanine dye, features delocalized positive charges which can facilitate electrostatic interactions with the negatively charged cell membrane. researchgate.netnih.gov However, cyanine dyes with localized charges, such as sulfonic acid derivatives, generally exhibit low membrane permeability. nih.gov

Conjugation of Cy5.5 to membrane-permeant modules can dramatically enhance its uptake. For example, a probe consisting of a magnetic nanoparticle core conjugated to myristoylated polyarginine peptides (a membrane translocation module) and labeled with Cy5.5 showed remarkable uptake in glioma cells. nih.gov This suggests that the peptide facilitates the translocation of the entire nanoparticle construct across the cell membrane. Confocal microscopy revealed a cytoplasmic distribution for this probe, indicating successful entry past the plasma membrane. nih.gov

Recent research has also uncovered a spontaneous translocation mechanism for cholesterol-modified single-stranded DNA (Chol-ssDNA). biorxiv.org These constructs, which can be labeled with cyanine dyes, are capable of "flipping" across the lipid bilayer of giant unilamellar vesicles (GUVs), a process thought to involve the formation of transient membrane pores. biorxiv.org While this is a model system, it highlights novel potential mechanisms for the direct membrane translocation of appropriately modified Cy5.5 probes. The efficiency of this translocation can be enhanced by agents like glycerol (B35011) that increase membrane fluidity. biorxiv.org

Intracellular Biological Response to this compound Labeling

Once inside the cell, Cy5.5 probes are trafficked to various intracellular compartments, where they can elicit biological responses or simply serve as markers. The ultimate fate and localization depend heavily on the uptake pathway and the nature of the conjugate.

Probes internalized via endocytosis are often initially found in endosomes and later trafficked to lysosomes. nih.govresearchgate.net Lysosomes are acidic organelles containing degradative enzymes. For many imaging applications, this localization is a terminal step. However, it's crucial to consider that the fluorescence signal observed intracellularly may not always represent the intact probe. Studies using Cy5-labeled DNA nanostructures have shown that nuclease degradation can lead to the release of the fluorescent dye itself (e.g., as Cy5-phosphate), which then accumulates in organelles, particularly the mitochondria. acs.orgnih.govresearchgate.net This can result in a misleading signal, where the fluorescence does not correspond to the location of the intact nanostructure. nih.gov

The labeling process itself can have biological consequences. While cyanine dyes are generally considered to have good biocompatibility, the introduction of a foreign molecule can potentially perturb cellular functions. researchgate.net For example, the stable incorporation of fluorescent dyes can be used to monitor cell division, as the fluorescence is halved with each generation of daughter cells. researchgate.net Some heptamethine cyanine derivatives have been shown to exhibit anti-cancer activity, inducing cytotoxicity in cancer cells after internalization. nih.govresearchgate.net The accumulation of certain cyanine dyes in lysosomes can lead to organelle swelling and disruption, ultimately causing cell death. researchgate.net Therefore, the intracellular response can range from passive tracking to active participation in cellular processes like apoptosis.

Table 2: Intracellular Localization of Cyanine Probes

| Probe Type | Uptake Pathway | Primary Localization | Potential Outcome |

|---|---|---|---|

| Heptamethine Cyanine Dyes | Endocytosis (Clathrin-mediated, OATPs) | Lysosomes, Mitochondria | Imaging, Potential Cytotoxicity nih.govresearchgate.net |

| Cy5-labeled DNA Nanostructures | Endocytosis | Mitochondria (as degradation product) | Misleading signal if degradation occurs nih.govresearchgate.net |

| Cy5.5-MPAP Nanoparticles | Membrane Translocation | Cytoplasm | Imaging nih.gov |

Interaction of this compound with Extracellular Matrix Components

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides, including collagen and hyaluronan, that provides structural and biochemical support to surrounding cells. nih.govuni-koeln.de The dense and complex nature of the ECM, particularly in tumor tissues, can act as a significant barrier to the penetration and distribution of therapeutic and diagnostic agents, including Cy5.5-labeled nanoparticles. researchgate.net

Research has demonstrated that the tumor-targeting efficiency and tissue penetration of intravenously injected Cy5.5-labeled glycol chitosan (B1678972) nanoparticles can be significantly inhibited in tumors rich in ECM components like collagen and hyaluronan. researchgate.net The nanoparticles tend to accumulate at the tumor borders, with their penetration into the deeper tissue being prevented by binding to the ECM. researchgate.net This interaction is a critical consideration for in vivo imaging, as it can limit the probe's access to target cells within a solid tumor.